molecular formula C17H18N4 B15114261 3-[4-(2-Methylphenyl)piperazin-1-yl]pyridine-4-carbonitrile

3-[4-(2-Methylphenyl)piperazin-1-yl]pyridine-4-carbonitrile

Cat. No.: B15114261
M. Wt: 278.35 g/mol
InChI Key: KUQMMUDGIGENHS-UHFFFAOYSA-N
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Description

3-[4-(2-Methylphenyl)piperazin-1-yl]pyridine-4-carbonitrile is a complex organic compound that features a piperazine ring substituted with a 2-methylphenyl group and a pyridine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Methylphenyl)piperazin-1-yl]pyridine-4-carbonitrile typically involves the reaction of 2-methylphenylpiperazine with a pyridine derivative. . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic methods can also be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Methylphenyl)piperazin-1-yl]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[4-(2-Methylphenyl)piperazin-1-yl]pyridine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(2-Methylphenyl)piperazin-1-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby providing therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2-Methylphenyl)piperazin-1-yl]pyridine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a 2-methylphenyl group and a pyridine ring with a carbonitrile group makes it a valuable compound for various research applications.

Properties

Molecular Formula

C17H18N4

Molecular Weight

278.35 g/mol

IUPAC Name

3-[4-(2-methylphenyl)piperazin-1-yl]pyridine-4-carbonitrile

InChI

InChI=1S/C17H18N4/c1-14-4-2-3-5-16(14)20-8-10-21(11-9-20)17-13-19-7-6-15(17)12-18/h2-7,13H,8-11H2,1H3

InChI Key

KUQMMUDGIGENHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=C(C=CN=C3)C#N

Origin of Product

United States

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